Altrenogest-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H26O2 |

|---|---|

分子量 |

315.5 g/mol |

IUPAC 名称 |

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2 |

InChI 键 |

VWAUPFMBXBWEQY-NSGAWIOXSA-N |

手性 SMILES |

[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O)[2H] |

规范 SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |

产品来源 |

United States |

Foundational & Exploratory

what is Altrenogest-d5 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Altrenogest-d5, a deuterated analog of the synthetic progestin Altrenogest (B1664803). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It details the core properties of this compound, its primary application as an internal standard in quantitative analysis, and provides detailed experimental methodologies.

Core Concepts: Understanding this compound

This compound is a synthetic steroid in which five hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification assays.[1] While chemically almost identical to Altrenogest, the increased mass of this compound allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]

Altrenogest itself is a potent progestin, a synthetic progestogen, used extensively in veterinary medicine to control the estrous cycle in mares and sows.[2] It exerts its biological effects by binding to and activating progesterone (B1679170) receptors, which in turn modulates the hypothalamic-pituitary-gonadal (HPG) axis.[2]

Physicochemical Properties

The key physicochemical properties of Altrenogest and its deuterated analog are summarized below. This data is critical for method development and for understanding the behavior of these compounds in analytical systems.

| Property | Altrenogest | This compound | Data Source |

| Chemical Formula | C₂₁H₂₆O₂ | C₂₁H₂₁D₅O₂ | [1][3] |

| Molecular Weight | 310.43 g/mol | 315.46 g/mol | [1][3] |

| CAS Number | 850-52-2 | Not available | [3] |

| Appearance | White to pale yellow crystalline powder | Not specified, assumed similar to Altrenogest | [3] |

| Solubility | Soluble in ethanol (B145695) and chloroform; sparingly soluble in water | Not specified, assumed similar to Altrenogest | [3] |

Isotopic Properties of this compound

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. While a specific Certificate of Analysis with the exact isotopic enrichment was not publicly available, commercial suppliers of stable isotope-labeled standards typically provide products with high isotopic purity.

| Parameter | Typical Value | Description |

| Isotopic Purity | ≥ 98% | The percentage of the deuterated compound relative to the total amount of the compound (deuterated and undeuterated). |

| Deuterium Incorporation | 5 Deuterium Atoms | The number of deuterium atoms incorporated into the Altrenogest molecule. |

| Mass Shift | +5 Da | The difference in mass between this compound and unlabeled Altrenogest. |

Primary Use in Research: Internal Standard for Quantitative Analysis

The predominant application of this compound in a research setting is as an internal standard for the accurate quantification of Altrenogest in biological matrices such as plasma, urine, and tissue samples.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).

The core principle of IDMS is that the deuterated internal standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved.

Logical Workflow for Quantitative Analysis using this compound

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative bioanalytical method.

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of Altrenogest in biological samples using this compound as an internal standard, based on established practices in the field.

Sample Preparation from Plasma

This protocol is adapted from methodologies described for the analysis of steroids in plasma.[4][5]

-

Sample Aliquoting: Aliquot 0.5 mL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of a 100 ng/mL this compound working solution in methanol (B129727) to each plasma sample. This results in a final internal standard concentration of 4 ng/mL.

-

Protein Precipitation: Add 1.5 mL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Sample Preparation from Animal Tissue

This protocol provides a general guideline for the extraction of Altrenogest from animal tissues.[6][7]

-

Tissue Homogenization: Weigh approximately 0.5 g of frozen tissue and homogenize it in 2 mL of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

-

Internal Standard Spiking: Add 20 µL of a 100 ng/mL this compound working solution in methanol to the tissue homogenate.

-

Liquid-Liquid Extraction:

-

Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

-

Repeat Extraction: Repeat the liquid-liquid extraction step on the remaining aqueous layer and combine the organic extracts.

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Analysis: The reconstituted sample is ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions for the LC-MS/MS analysis of Altrenogest. Method optimization will be required for specific instrumentation and applications.[8]

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Altrenogest: Q1: 311.2 -> Q3: 271.2 (Quantifier), 109.1 (Qualifier) This compound: Q1: 316.2 -> Q3: 276.2 (Quantifier) |

Signaling Pathways

To provide a comprehensive understanding of the biological context in which Altrenogest and, by extension, this compound are studied, this section details the relevant signaling pathways.

Progesterone Receptor Signaling Pathway

Altrenogest, as a progestin, primarily acts through the progesterone receptor. The following diagram illustrates the classical genomic signaling pathway of progesterone receptor activation.

Caption: Classical genomic signaling pathway of the progesterone receptor.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Altrenogest's therapeutic effect in controlling the estrous cycle is achieved through its influence on the HPG axis. The diagram below illustrates this regulatory relationship.

Caption: Negative feedback regulation of the HPG axis by Altrenogest.

Conclusion

This compound is an essential analytical tool for researchers in drug metabolism, pharmacokinetics, and veterinary science. Its use as an internal standard in isotope dilution mass spectrometry provides the highest level of accuracy and precision for the quantification of Altrenogest in complex biological matrices. The detailed protocols and an understanding of the underlying biological pathways provided in this guide will aid researchers in the successful implementation of their analytical methods and a deeper interpretation of their results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Frontiers | Preparation of altrenogest soft capsules and their bioequivalence in gilts [frontiersin.org]

- 5. Preparation of altrenogest soft capsules and their bioequivalence in gilts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novogene - Advancing Genomics, Improving Life [jp.novogene.com]

- 7. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Administration Route Differentiation of Altrenogest via the Metabolomic LC-HRMS Analysis of Equine Urine | MDPI [mdpi.com]

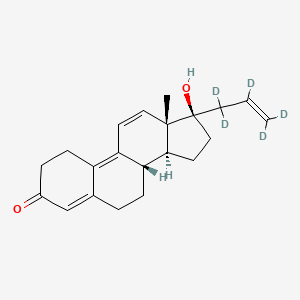

Altrenogest-d5 chemical structure and molecular formula

An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies of a Key Isotope-Labeled Steroid

Altrenogest-d5, the deuterium-labeled analog of the synthetic progestin Altrenogest (B1664803), serves as a critical internal standard for quantitative analyses in pharmaceutical research and veterinary drug monitoring.[1] Its structural similarity to the parent compound, coupled with a distinct mass difference, makes it an ideal tool for techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, molecular formula, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Molecular Formula

This compound is a synthetic steroid belonging to the 19-nortestosterone group.[2][3] It is structurally identical to Altrenogest, with the exception of five deuterium (B1214612) atoms incorporated into the allyl group at the C17 position. This isotopic labeling is crucial for its use as an internal standard.

The IUPAC name for the parent compound, Altrenogest, is (17β)-17-hydroxy-17-(2-propen-1-yl)-estra-4,9,11-trien-3-one.[4] The molecular formula of Altrenogest is C₂₁H₂₆O₂.[4][5][6][7] Consequently, the molecular formula for this compound is C₂₁H₂₁D₅O₂.

Below is the chemical structure of this compound:

Image of the chemical structure of this compound would be placed here. (A 2D chemical structure diagram showing the estrane (B1239764) steroid backbone with a deuterium-labeled allyl group at the C17 position)Physicochemical and Pharmacological Properties

Altrenogest is a potent agonist of both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[3] It is used in veterinary medicine to synchronize estrus in horses and pigs.[2][3][4][6] The physicochemical properties of Altrenogest are summarized in the table below. The data for this compound is expected to be very similar, with the primary difference being the molecular weight.

| Property | Value | Reference |

| Molecular Formula (Altrenogest) | C₂₁H₂₆O₂ | [4][5][6][7] |

| Molecular Weight (Altrenogest) | 310.4 g/mol | [4][5][6] |

| Molecular Formula (this compound) | C₂₁H₂₁D₅O₂ | |

| Molecular Weight (this compound) | ~315.46 g/mol | |

| CAS Number (Altrenogest) | 850-52-2 | [4][5][6] |

| Appearance | Crystalline solid | [4] |

| Solubility (Altrenogest) | DMF: 2 mg/ml, Ethanol: 20 mg/ml, DMSO: 0.1 mg/ml | [4] |

| λmax | 242, 342 nm | [4] |

| EC₅₀ for Progesterone Receptor | 0.3 nM | [3] |

| EC₅₀ for Androgen Receptor | 0.64 nM | [3] |

Experimental Protocols

Synthesis of Altrenogest

An efficient method for the synthesis of Altrenogest has been patented, providing a scalable process with high purity and yield. The synthesis involves a three-step process starting from estra-4,9-diene-3,17-dione.[8]

Step 1: Silylation

-

Estra-4,9-diene-3,17-dione is treated with Lithium Diisopropylamide (LDA) and trimethylchlorosilane ((CH₃)₃SiCl) to generate an intermediate silyl (B83357) enol ether (XY-1).[8]

Step 2: Grignard Reaction

-

The intermediate XY-1 undergoes a Grignard reaction with allyl magnesium bromide to introduce the allyl group at the C17 position, yielding the intermediate XY-2.[8]

Step 3: Deprotection and Rearrangement

-

The intermediate XY-2 is subjected to a deprotection reaction to remove the silyl group, which is accompanied by a double bond rearrangement to afford the crude Altrenogest product.[8] The crude product is then purified by recrystallization to yield high-purity Altrenogest.[8]

The synthesis of this compound would follow a similar pathway, utilizing a deuterated allyl magnesium bromide in the Grignard reaction step.

Quantification of Altrenogest using LC-MS/MS with this compound as Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of Altrenogest in biological matrices such as urine and fat tissue.[9][10][11] The use of this compound as an internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (from animal fat tissue)

-

Extraction: Homogenize the fat tissue sample. Extract the analytes with methanol.[11]

-

Clean-up: Perform a clean-up step using an alumina (B75360) column to remove interfering substances.[11]

-

Reconstitution: Evaporate the cleaned extract and reconstitute in a suitable solvent for LC-MS/MS analysis. Spike the sample with a known concentration of this compound internal standard prior to injection.

LC-MS/MS Parameters

-

Liquid Chromatography: Utilize a C8 or C18 reversed-phase column for chromatographic separation.[12] A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid, is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[10] Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Altrenogest and this compound to ensure specificity and sensitivity. The detection sensitivity for Altrenogest can be as low as 13 pg/mL in urine.[9][10]

Mechanism of Action and Signaling Pathway

Altrenogest exerts its biological effects by binding to and activating intracellular progesterone and androgen receptors.[2][3] This interaction initiates a signaling cascade that ultimately modulates gene expression in target cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Altrenogest - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Altrenogest | C21H26O2 | CID 10041070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Altrenogest | 850-52-2 | >98% [smolecule.com]

- 7. vetlexicon.com [vetlexicon.com]

- 8. CN109232700B - Efficient synthesis method of altrenogest - Google Patents [patents.google.com]

- 9. Detection of altrenogest and its metabolites in post administration horse urine using liquid chromatography tandem mass spectrometry--increased sensitivity by chemical derivatisation of the glucuronic acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an LC-MS/MS method for the determination of six gestagens in kidney fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Altrenogest-d5 as a Progestogen

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Altrenogest-d5 is the deuterium-labeled version of Altrenogest. Deuterium (B1214612) labeling is a common technique used to create a stable isotope-labeled internal standard for bioanalytical quantification by mass spectrometry.[1] The substitution of hydrogen with deuterium atoms does not alter the fundamental pharmacodynamic mechanism of action. Therefore, this guide will detail the mechanism of action of Altrenogest, which is directly applicable to this compound.

Introduction

Altrenogest is a potent synthetic progestogen, a class of steroid hormones that bind to and activate the progesterone (B1679170) receptor (PR).[2][3] Structurally, it is a 19-nortestosterone derivative and is distinguished by its 17α-allyl group.[2][4] Primarily used in veterinary medicine, it mimics the effects of endogenous progesterone to regulate the estrous cycle and maintain pregnancy.[3][5][6] Its high affinity and potency as a PR agonist are central to its biological activity. This document provides a detailed overview of the molecular mechanisms, quantitative activity, and experimental protocols used to characterize the progestogenic action of Altrenogest.

Core Mechanism of Action: Progesterone Receptor Agonism

The primary mechanism of action for Altrenogest is its function as a potent agonist of the progesterone receptor (PR).[2] Like the endogenous hormone progesterone, Altrenogest's effects are mediated through its interaction with intracellular PRs, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[7][8] The progestogenic effects of Altrenogest are primarily achieved through the classical genomic signaling pathway.

The key steps are as follows:

-

Cellular Entry: Being a lipophilic steroid, Altrenogest passively diffuses across the cell membrane into the cytoplasm of target cells.[2]

-

Receptor Binding and Activation: In the cytoplasm, the PR is in an inactive state, complexed with heat shock proteins (HSPs). Altrenogest binds to the ligand-binding domain (LBD) of the PR, inducing a conformational change. This change causes the dissociation of the HSPs.[8]

-

Dimerization and Nuclear Translocation: Upon activation, the receptor-ligand complexes dimerize and are translocated into the nucleus.[9]

-

DNA Binding and Gene Transcription: Within the nucleus, the Altrenogest-PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[8][10]

-

Regulation of Gene Expression: The DNA-bound receptor complex recruits a series of co-activator or co-repressor proteins, which modulate the assembly of the transcriptional machinery. This action initiates or suppresses the transcription of target genes, leading to the synthesis of specific mRNAs and subsequently new proteins that execute the physiological response.[7][8]

This genomic pathway is the principal mechanism by which Altrenogest exerts its powerful progestogenic effects, such as the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), stabilization of the uterine lining, and overall regulation of the reproductive cycle.[5]

Signaling Pathway Visualization

The following diagram illustrates the classical genomic signaling pathway for Altrenogest.

Caption: Classical genomic signaling pathway of Altrenogest via the Progesterone Receptor.

Quantitative Data: Receptor Binding and Functional Activity

Altrenogest is a highly potent progestin, and notably, it also exhibits significant activity at the androgen receptor (AR).[4][11][12] Its potency has been quantified in in vitro bioassays.

| Parameter | Receptor | Value | Relative Potency (% of Endogenous Ligand) | Assay Type | Reference |

| EC50 | Progesterone Receptor (PR) | 0.3 nM | 1,300% (vs. Progesterone) | Yeast-based transactivation bioassay | [4] |

| EC50 | Androgen Receptor (AR) | 0.64 nM | 688% (vs. Testosterone) | Yeast-based transactivation bioassay | [4] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The quantitative data presented above are typically derived from two key types of in vitro experiments: competitive binding assays and functional transactivation (reporter gene) assays.

Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of Altrenogest for the progesterone receptor. It involves measuring the displacement of a radiolabeled progestin by unlabeled Altrenogest.

1. Materials and Reagents:

-

Receptor Source: Cytosolic fraction from tissues rich in PR, such as rabbit uterine cytosol or from PR-expressing cell lines (e.g., T47D human breast cancer cells).[13]

-

Radioligand: Tritiated ([³H]) synthetic progestin, such as [³H]-Progesterone or [³H]-R5020 (Promegestone).

-

Competitor: Unlabeled Altrenogest, serially diluted.

-

Control: High concentration of unlabeled progesterone for determining non-specific binding.

-

Assay Buffer: Tris-based buffer containing protease inhibitors.

-

Separation Medium: Dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and a scintillation counter.

2. Methodology:

-

Preparation of Receptor Lysate: Culture T47D cells to near confluency, harvest, and lyse them in an ice-cold lysis buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant (cytosolic fraction) containing the PR.[13]

-

Assay Setup: In microcentrifuge tubes, combine a fixed amount of the receptor lysate, a constant concentration of the radioligand (typically near its Kd value), and varying concentrations of unlabeled Altrenogest.[13]

-

Controls: Prepare tubes for 'total binding' (receptor + radioligand, no competitor) and 'non-specific binding' (receptor + radioligand + a saturating concentration of unlabeled progesterone).

-

Incubation: Incubate all tubes at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Add ice-cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound radioligand. Centrifuge immediately to pellet the charcoal.

-

Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Altrenogest. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Altrenogest that displaces 50% of the bound radioligand). The Ki (binding affinity) can then be calculated using the Cheng-Prusoff equation.

Protocol: Progesterone Receptor Transactivation (Reporter Gene) Assay

This functional assay measures the ability of Altrenogest to act as a PR agonist and induce the transcription of a reporter gene.

1. Materials and Reagents:

-

Cell Line: A suitable mammalian cell line, such as HeLa or HEK293, which have low endogenous steroid receptor expression.[14]

-

Expression Plasmid: A plasmid vector containing the full-length cDNA for the human progesterone receptor (hPR).

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., Firefly Luciferase) under the control of a promoter with multiple copies of the Progesterone Response Element (PRE).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla Luciferase) under a constitutive promoter for normalization of transfection efficiency.

-

Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine).

-

Test Compound: Altrenogest, serially diluted in cell culture medium.

-

Luciferase Assay System and a luminometer.

2. Methodology:

-

Cell Culture and Transfection: Plate HeLa cells in a multi-well plate. Co-transfect the cells with the hPR expression plasmid, the PRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.[13][14]

-

Incubation: Allow cells to recover and express the transfected plasmids for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Altrenogest or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for another 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Luminometry: Measure the activity of both Firefly and Renilla luciferase in the cell lysate using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of Altrenogest. Use non-linear regression to fit a dose-response curve and calculate the EC50 value, which represents the potency of Altrenogest as a PR agonist.

Experimental Workflow Visualization

The diagram below outlines the workflow for a typical reporter gene transactivation assay.

Caption: Workflow for an in vitro Progesterone Receptor Transactivation (Reporter) Assay.

Conclusion

This compound, functionally identical to Altrenogest, is a powerful synthetic progestin that exerts its biological effects by acting as a high-potency agonist at progesterone receptors. Its core mechanism involves binding to intracellular PRs, triggering a classical genomic signaling cascade that modulates the transcription of target genes. This leads to profound physiological changes, particularly within the reproductive system. Quantitative in vitro assays confirm its high potency, which surpasses that of endogenous progesterone. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize and quantify the activity of Altrenogest and other progestogenic compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Altrenogest - Wikipedia [en.wikipedia.org]

- 5. Altrenogest: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. Altrenogest Injection Specifications and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 10. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 11. Unravelling androgens in sport: Altrenogest shows strong activation of the androgen receptor in a mammalian cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. madbarn.com [madbarn.com]

- 13. benchchem.com [benchchem.com]

- 14. Limited species differences in estrogen receptor alpha-medicated reporter gene transactivation by xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and purification process for Altrenogest-d5

An In-depth Technical Guide to the Synthesis and Purification of Altrenogest-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a deuterated isotopologue of the synthetic progestin Altrenogest. The inclusion of five deuterium (B1214612) atoms on the allyl group makes this compound an invaluable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and a tracer in pharmacokinetic and metabolic studies.[1]

Overview of the Synthesis Strategy

The synthesis of this compound follows the established synthetic routes for unlabeled Altrenogest, with the key modification being the introduction of the deuterium atoms via a deuterated Grignard reagent. The general approach involves a multi-step process starting from a suitable steroid precursor.

A plausible and efficient synthetic pathway, adapted from known methods for Altrenogest synthesis[2][3], is outlined below. This process begins with the protection of the C3 ketone, followed by the crucial Grignard reaction with allyl-d5-magnesium bromide to install the deuterated allyl group at the C17 position. Subsequent deprotection and dehydrogenation yield the final product.

Experimental Workflow: Synthesis of this compound

Caption: A four-step workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies based on established organic chemistry principles and published syntheses of Altrenogest and related deuterated compounds.[2][3][4]

Synthesis of Allyl-d5 Bromide

The key reagent, allyl-d5 bromide, can be synthesized from commercially available deuterated starting materials. One effective method is the allylic bromination of hexadeuteropropene.

Protocol:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., Argon), combine hexadeuteropropene with N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride.

-

Initiate the reaction using a radical initiator, for example, a small amount of azobisisobutyronitrile (AIBN) or by exposure to UV light.

-

Heat the mixture to reflux and monitor the reaction progress by GC analysis.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

-

Carefully distill the filtrate to isolate the allyl-d5 bromide.

Preparation of Allyl-d5 Magnesium Bromide (Grignard Reagent)

Protocol:

-

Set up a dry, three-necked flask with a dropping funnel, condenser, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings in the flask.

-

Add a solution of the synthesized allyl-d5 bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings.

-

Maintain a gentle reflux to sustain the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium metal.

-

The resulting solution of allyl-d5 magnesium bromide is used directly in the subsequent step.

Synthesis of this compound

Step 1: Protection of Estra-4,9-diene-3,17-dione

-

Dissolve Estra-4,9-diene-3,17-dione and a catalytic amount of p-toluenesulfonic acid in a mixture of ethylene glycol and an appropriate solvent like toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Once the reaction is complete (monitored by TLC), cool the mixture, neutralize the acid, and extract the protected intermediate.

-

Purify the product by crystallization.

Step 2: Grignard Reaction with Allyl-d5 Magnesium Bromide

-

Dissolve the protected steroid intermediate in anhydrous THF and cool to a low temperature (e.g., -10°C to 0°C) under an inert atmosphere.

-

Slowly add the prepared allyl-d5 magnesium bromide solution.

-

Allow the reaction to proceed for several hours at low temperature, then warm to room temperature.

-

Quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride solution.

-

Extract the deuterated intermediate with an organic solvent and dry the organic phase.

Step 3: Deprotection and Dehydrogenation

-

Dissolve the crude deuterated intermediate from the previous step in a suitable solvent such as tetrahydrofuran.

-

Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into a dilute acid solution and extract with dichloromethane.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.

Purification Process

The purification of this compound is critical to ensure high chemical and isotopic purity. A multi-step approach is typically employed, combining crystallization and chromatographic techniques.[5][6]

Purification Workflow

Caption: A typical purification workflow for obtaining high-purity this compound.

Recrystallization

Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.

-

Slowly add a less polar co-solvent, like hexane (B92381) or isopropyl ether, until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography is employed.

Protocol:

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the recrystallized product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Analyze the fractions by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the final, high-purity this compound.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Starting Material | Key Reagent | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Estra-4,9-diene-3,17-dione | Ethylene Glycol | 1 : 1.5 | Toluene | 110 | 4 | 95 |

| 2 | Protected Intermediate | Allyl-d5-MgBr | 1 : 1.2 | THF | -10 to 25 | 3 | 85 |

| 3 | Deuterated Intermediate | DDQ | 1 : 1.1 | THF | 25 | 2 | 70 (crude) |

Table 2: Purification and Final Product Specifications

| Purification Step | Method | Solvent System | Recovery (%) | Chemical Purity (HPLC) | Isotopic Purity (MS) |

| 1 | Recrystallization | Ethyl Acetate / Hexane | 80 | >95% | >99% |

| 2 | Column Chromatography | Ethyl Acetate / Hexane Gradient | 90 | >99% | >99% |

| Final Product | - | - | ~61% (overall) | >99% | >99% |

Mechanism of Action and Signaling Pathway

Altrenogest exerts its biological effects by acting as a potent agonist at both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[7][8] Its binding to these receptors in the hypothalamus and pituitary gland mimics the negative feedback loop of endogenous progesterone, leading to a suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, which in turn prevents estrus and ovulation.[4][9]

Altrenogest Signaling Pathway

Caption: Altrenogest's mechanism of action via progesterone and androgen receptors.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols with appropriate laboratory safety measures and analytical oversight to ensure the production of a high-quality, reliable internal standard for their specific applications.

References

- 1. Preparation and purification of estriol, estradiol, and progesterone labeled with radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. symc.edu.cn [symc.edu.cn]

- 6. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. Altrenogest - Wikipedia [en.wikipedia.org]

- 9. Altrenogest: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

Technical Guide: Physical and Chemical Properties of Altrenogest-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest-d5 is the deuterium-labeled analogue of Altrenogest (B1664803), a synthetic progestin. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Altrenogest in biological matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and an examination of its biological mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are closely related to its non-deuterated counterpart, Altrenogest. The primary difference lies in the increased molecular weight due to the presence of five deuterium (B1214612) atoms.

Quantitative Data Summary

| Property | This compound | Altrenogest (for comparison) |

| Molecular Formula | C21H21D5O2[1] | C21H26O2[2][3][4] |

| Molecular Weight | 315.46 g/mol [1] | 310.43 g/mol [4] |

| CAS Number | Not available | 850-52-2[2] |

| Appearance | White to pale yellow crystalline powder | Clear, light yellow oral solution[4] |

| Melting Point | Not available | ~120 °C |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; sparingly soluble in water. | Soluble in ethanol (~20 mg/ml), DMSO (~0.1 mg/ml), and dimethyl formamide (B127407) (~2 mg/ml). Sparingly soluble in aqueous buffers.[3] A 1:2 solution of ethanol:PBS (pH 7.2) has a solubility of approximately 0.3 mg/ml. |

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, a general synthesis for Altrenogest has been described and would be adapted to introduce the deuterium labels.[5][6] The synthesis generally involves a multi-step process starting from a steroid precursor.

Conceptual Synthesis Workflow:

The synthesis of Altrenogest typically involves the following key transformations[5][6]:

-

Grignard Reaction: Reaction of a protected steroid ketone with allylmagnesium bromide to introduce the allyl group at the C17 position.

-

Deprotection: Removal of protecting groups.

-

Dehydrogenation: Introduction of double bonds in the steroid core.

To produce this compound, a deuterated starting material or a deuterated reagent would be incorporated at the appropriate step to introduce the five deuterium atoms.

Caption: Conceptual workflow for the synthesis of Altrenogest.

Quantitative Analysis of Altrenogest using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of Altrenogest in biological samples (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[7][8][9][10][11][12]

Materials:

-

Altrenogest analytical standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

Spike a known concentration of this compound internal standard into each sample, calibrator, and quality control sample.

-

Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile) and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Perform solid-phase extraction (SPE) on the supernatant to clean up and concentrate the analyte.

-

Condition the SPE cartridge with methanol and water.

-

Load the sample.

-

Wash the cartridge to remove interferences.

-

Elute Altrenogest and this compound with an appropriate solvent (e.g., methanol).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.[7]

-

Injection Volume: 5-10 µL.[7]

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Altrenogest and this compound. These transitions should be optimized for the specific instrument being used.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of Altrenogest and this compound.

-

Calculate the peak area ratio of Altrenogest to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of Altrenogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the quantitative analysis of Altrenogest.

Mechanism of Action and Signaling Pathway

Altrenogest is a synthetic progestogen and exerts its biological effects by acting as an agonist at progesterone (B1679170) receptors (PRs).[13] The primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Signaling Pathway:

-

Binding to Progesterone Receptor: Altrenogest binds to intracellular progesterone receptors located in target tissues such as the hypothalamus, pituitary gland, and reproductive tract.

-

Inhibition of GnRH and LH Secretion: This binding event leads to a negative feedback loop on the hypothalamus, inhibiting the release of Gonadotropin-Releasing Hormone (GnRH). The reduced GnRH secretion, in turn, suppresses the release of Luteinizing Hormone (LH) from the anterior pituitary gland.

-

Suppression of Estrus and Ovulation: The decrease in LH levels prevents follicular development and ovulation, leading to the suppression of estrus (heat).

-

Uterine Effects: Altrenogest also has direct effects on the uterus, promoting a uterine environment conducive to the maintenance of pregnancy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Altrenogest | C21H26O2 | CID 10041070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. vetlexicon.com [vetlexicon.com]

- 5. CN109232700B - Efficient synthesis method of altrenogest - Google Patents [patents.google.com]

- 6. CN106397519A - Preparation method of altrenogest - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics of Two Formulations of Altrenogest Administered to Mares - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalijcar.org [journalijcar.org]

- 10. Development and validation of an LC-MS/MS method for the determination of six gestagens in kidney fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. selleckchem.com [selleckchem.com]

Altrenogest-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Altrenogest-d5. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard, tracer, or in other research applications. This guide details the physicochemical properties, degradation pathways, and optimal storage practices to ensure the integrity and reliability of this compound in experimental settings.

Core Stability and Storage Data

While specific, long-term stability studies on this compound are not extensively published, its stability profile can be largely inferred from its non-deuterated counterpart, Altrenogest, and the general principles governing the stability of deuterated compounds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to enhanced metabolic and, in some cases, chemical stability due to the kinetic isotope effect.[1]

Recommended Storage Conditions:

Based on supplier recommendations and data for the non-deuterated analogue, the following storage conditions are advised for this compound:

| Form | Storage Temperature | Duration | Packaging | Atmosphere |

| Crystalline Solid | -20°C[2] | ≥ 4 years[2] | Tightly sealed, light-resistant container[1] | Inert gas (e.g., Argon, Nitrogen) recommended[1] |

| Solution in Organic Solvent | -20°C | Dependent on solvent; refer to manufacturer | Tightly sealed, light-resistant vial | Inert gas recommended |

| Aqueous Solution | 2-8°C | Not recommended for more than one day[2] | Tightly sealed vial | N/A |

General Handling and Precautions:

-

Hygroscopicity: Protect from moisture to prevent potential hydrogen-deuterium exchange, which could compromise isotopic purity.[1]

-

Photosensitivity: Altrenogest is known to be light-sensitive. Store in amber vials or other light-protecting containers.[1] Direct photolysis of Altrenogest in aqueous solutions is rapid under simulated sunlight.

-

Oxidation: Altrenogest can react with strong oxidizing agents.[3] Store away from such materials.

Physicochemical Properties and Degradation Pathways

This compound is a synthetic progestin, structurally related to trenbolone.[4] The deuterium (B1214612) labeling is typically on the allyl group. Understanding its potential degradation pathways is crucial for interpreting stability data and ensuring analytical accuracy.

Potential Degradation Pathways:

-

Photodegradation: Exposure to light, particularly UV, can lead to isomerization and other photochemical reactions. For Altrenogest, photolysis is a significant degradation pathway and is influenced by the presence of oxygen.

-

Oxidative Degradation: The steroid nucleus and allyl group can be susceptible to oxidation.

-

Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis.

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Caption: Logical workflow for the comprehensive stability assessment of this compound.

Signaling Pathways of Altrenogest

Altrenogest, and by extension this compound, is a potent agonist for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[5][6][7][8] Its primary mechanism of action in a veterinary setting is the suppression of the estrous cycle through negative feedback on the hypothalamus and pituitary gland.[9][10]

Progesterone and Androgen Receptor Signaling:

Upon entering a target cell, Altrenogest binds to cytosolic PR and AR. This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific hormone response elements (HREs) on the DNA, modulating the transcription of target genes.

Caption: Simplified signaling pathways for this compound via Progesterone and Androgen Receptors.

Experimental Protocols

To ensure the quality and reliability of research data, it is essential to employ validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of steroids.[11][12][13][14]

A. Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

-

Prior to analysis, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC method.

B. Example HPLC Method for Stability Testing

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient Program: A typical gradient could be: 0 min, 40% B; 20 min, 90% B; 25 min, 90% B; 26 min, 40% B; 30 min, 40% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at the λmax of Altrenogest (e.g., around 242 and 342 nm).[2]

-

Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

Maintaining the stability of this compound is paramount for its effective use in research and development. This guide recommends storing solid this compound at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere. Due to its sensitivity to light and potential for oxidation, appropriate handling procedures must be followed. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and develop robust analytical methods. By adhering to these guidelines, scientists can ensure the integrity of their this compound standard, leading to more accurate and reproducible experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. msd.com [msd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Altrenogest - Wikipedia [en.wikipedia.org]

- 6. Unravelling androgens in sport: Altrenogest shows strong activation of the androgen receptor in a mammalian cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. madbarn.com [madbarn.com]

- 9. Altrenogest: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 10. Administration Route Differentiation of Altrenogest via the Metabolomic LC-HRMS Analysis of Equine Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 12. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. pubs.acs.org [pubs.acs.org]

Unveiling the Nuances: A Technical Guide to Altrenogest and its Deuterated Analog, Altrenogest-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Altrenogest and its deuterated counterpart, Altrenogest-d5. Designed for a scientific audience, this document delves into their distinct chemical properties, analytical applications, and the theoretical underpinnings of their differential behavior in biological systems. We will examine the fundamental principles of isotopic labeling and its implications for pharmacokinetics, alongside detailed experimental protocols for their analysis.

Introduction to Altrenogest and the Significance of Isotopic Labeling

Altrenogest, a potent synthetic progestin, is widely utilized in veterinary medicine to regulate the reproductive cycles of mares and sows. Its mechanism of action involves binding to progesterone (B1679170) and androgen receptors, which in turn modulates the release of gonadotropins.[1][2][3] In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for accurate bioanalysis. This compound, a deuterated form of Altrenogest, serves this critical role, enabling precise quantification in complex biological matrices. The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, provides a molecule that is chemically analogous to the parent drug but possesses a distinct mass, a crucial feature for mass spectrometry-based assays.[4]

Comparative Physicochemical and Structural Properties

While Altrenogest and this compound are structurally and functionally very similar, their key distinction lies in the isotopic substitution of five hydrogen atoms with deuterium. This seemingly minor alteration results in a quantifiable mass difference, which is the cornerstone of this compound's utility as an internal standard. The exact positions of deuteration can vary depending on the synthetic route but are typically in locations less susceptible to metabolic exchange.

| Property | Altrenogest | This compound | Reference |

| Chemical Formula | C₂₁H₂₆O₂ | C₂₁H₂₁D₅O₂ | [5] |

| Molecular Weight | ~310.43 g/mol | ~315.46 g/mol | [5] |

| Appearance | White to off-white crystalline powder | Not specified, expected to be similar to Altrenogest | |

| Primary Application | Active Pharmaceutical Ingredient (Progestin) | Internal Standard for quantitative analysis |

The Role of this compound as an Internal Standard

In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should behave identically to the analyte during extraction and chromatography but be distinguishable by the detector. This compound fulfills these criteria exceptionally well. Its near-identical chemical nature ensures it co-elutes with Altrenogest, while its increased mass allows for its separate detection by the mass spectrometer. This co-elution and differential detection significantly enhance the accuracy and precision of Altrenogest quantification in biological samples.[4]

The Kinetic Isotope Effect: A Deeper Dive into Potential Differences

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond as the rate-limiting step will proceed more slowly than those involving a C-H bond.

Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. Therefore, deuteration at a metabolic "soft spot" can slow down the metabolism of a drug, potentially leading to:

-

Increased half-life (t½): The drug remains in the body for a longer period.

-

Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.

-

Reduced formation of certain metabolites: This can be beneficial if a metabolite is associated with toxicity.

Mechanism of Action: The Progesterone Receptor Signaling Pathway

Altrenogest exerts its biological effects primarily by acting as an agonist at progesterone receptors (PR). This interaction mimics the effects of the natural hormone progesterone. The binding of Altrenogest to the PR in the cytoplasm leads to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. Inside the nucleus, the Altrenogest-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological responses associated with progestins, such as the suppression of estrus.[1]

Caption: Signaling pathway of Altrenogest via the Progesterone Receptor.

Experimental Protocols

General Synthesis of Deuterated Steroids

Caption: General workflow for the synthesis of a deuterated steroid.

Quantification of Altrenogest in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the analysis of Altrenogest in plasma or serum.

1. Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of plasma/serum, add 300 µL of acetonitrile (B52724) containing this compound at a known concentration (e.g., 10 ng/mL).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of Altrenogest from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ion transitions for each analyte should be optimized. Representative transitions are provided in the table below.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Altrenogest | 311.2 | 269.2 | Optimized |

| 311.2 | 227.2 | Optimized | |

| This compound | 316.2 | 274.2 | Optimized |

| 316.2 | 232.2 | Optimized |

3. Data Analysis:

-

The concentration of Altrenogest is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Altrenogest in the unknown samples is then interpolated from this curve.

Caption: Workflow for LC-MS/MS analysis of Altrenogest.

Conclusion

This compound is an indispensable tool for the accurate quantification of Altrenogest in research and development settings. Its utility stems from its chemical similarity and mass difference to the parent compound. While the primary difference is its application as an internal standard, the underlying principle of the kinetic isotope effect suggests potential, albeit uncharacterized, differences in its metabolic fate compared to Altrenogest. A thorough understanding of these nuances is crucial for the design and interpretation of pharmacokinetic and drug metabolism studies involving this important synthetic progestin. This guide provides a foundational understanding for researchers and professionals working with Altrenogest and its deuterated analog.

References

- 1. escholarship.org [escholarship.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Altrenogest | C21H26O2 | CID 10041070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Deuterium-Labeled Steroid 3,6-Diols | CoLab [colab.ws]

- 8. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Pathway of Altrenogest-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Altrenogest-d5. While specific studies on the deuterated form are limited, this document extrapolates from the well-documented metabolism of Altrenogest (B1664803), its non-deuterated parent compound. This compound is primarily utilized as an internal standard in quantitative analyses, with the assumption that its metabolic fate closely mirrors that of Altrenogest.[1] This guide will delve into the known metabolic transformations of Altrenogest, present available quantitative data, detail relevant experimental protocols, and visualize the metabolic pathways and experimental workflows.

Core Concepts in Altrenogest Metabolism

Altrenogest, a synthetic progestin, undergoes metabolic transformation in vivo primarily through Phase II conjugation reactions.[2][3] These reactions increase the water solubility of the compound, facilitating its excretion from the body. The principal metabolic routes identified in horses are glucuronidation and sulfation.[2][3] Notably, studies have not identified significant Phase I metabolites, which would involve reactions like oxidation, reduction, or hydrolysis.[2][3]

The biotransformation of xenobiotics, such as Altrenogest, is a critical process that determines their pharmacokinetic profile and potential toxicity.[4] These metabolic processes are carried out by various enzymes, predominantly in the liver, and result in the formation of more polar metabolites that can be readily eliminated via urine and bile.[4]

Putative Metabolic Pathway of this compound

Based on the metabolism of Altrenogest, the in vivo metabolic pathway of this compound is expected to proceed as follows:

Caption: Putative metabolic pathway of this compound.

Quantitative Data Summary

Quantitative data for the metabolites of this compound are not available in the literature. However, pharmacokinetic data for the parent compound, Altrenogest, provides valuable insights into its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Altrenogest in Mares

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |

| Oral | 0.044 mg/kg (daily) | 13.2 ± 5.8 | 0.8 ± 0.8 | 7.01 ± 3.13 | [5][6] |

| Intramuscular | 0.22 mg/kg (single dose) | 18.0 ± 6.6 | 7.9 ± 3.9 | - | [5] |

| Intramuscular (injectable) | 150 mg (single dose) | >0.5 (for 148h) | - | - | [6][7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

The study of this compound metabolism in vivo would necessitate a workflow that includes administration, sample collection, and bioanalysis.

Experimental Workflow for In Vivo Metabolism Study

Caption: General experimental workflow for in vivo metabolism studies.

Detailed Methodologies

1. Animal Studies and Sample Collection:

-

Subjects: Equine models are commonly used for Altrenogest studies.

-

Administration: this compound would be administered orally or intramuscularly at a specified dose.

-

Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant. Urine is collected via a catheter or through metabolic cages. All samples are stored at -80°C until analysis.

2. Sample Preparation:

-

Plasma: Plasma is separated from whole blood by centrifugation.

-

Urine: For the analysis of conjugated metabolites, urine samples can be subjected to enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave the conjugate moieties.

-

Extraction: Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating the analytes from biological matrices prior to analysis.

3. Bioanalytical Method:

-

Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Altrenogest and its metabolites.[2][3][8][9]

-

Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry: Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantitative analysis or full scan and product ion scan modes for metabolite identification.

Logical Relationships in Bioanalysis

The identification and quantification of metabolites rely on a logical process of comparing experimental data with known information and standards.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of altrenogest and its metabolites in post administration horse urine using liquid chromatography tandem mass spectrometry--increased sensitivity by chemical derivatisation of the glucuronic acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation enzymes as determinants of xenobiotic toxicity in domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Two Formulations of Altrenogest Administered to Mares - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies of the pharmacokinetic profile, in vivo efficacy and safety of injectable altrenogest for the suppression of oestrus in mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Administration Route Differentiation of Altrenogest via the Metabolomic LC-HRMS Analysis of Equine Urine - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Precision: A Technical Guide to the Historical Development of Deuterated Steroid Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones is paramount in diverse fields, from clinical diagnostics and endocrinology to pharmaceutical development and anti-doping analysis. The inherent complexity of biological matrices and the low physiological concentrations of these crucial signaling molecules have historically presented significant analytical challenges. The development and application of deuterated steroid standards have been a cornerstone in overcoming these hurdles, paving the way for the highly sensitive and specific analytical methods utilized today. This technical guide provides an in-depth exploration of the historical development of these indispensable tools, detailing their synthesis, application, and the profound impact they have had on the precision and reliability of steroid analysis.

A Historical Perspective: From Immunoassays to Isotope Dilution Mass Spectrometry

The journey towards precise steroid quantification has been marked by a significant evolution in analytical technologies. The timeline below highlights the key milestones in this progression.

Timeline of Key Milestones in Steroid Analysis

| Decade | Milestone | Significance |

| 1950s-1960s | Development of Immunoassays (e.g., Radioimmunoassay - RIA) | Enabled the first routine measurements of steroids in biological fluids. However, these methods suffered from cross-reactivity with structurally similar steroids, leading to inaccuracies.[1] |

| 1960s-1970s | Emergence of Gas Chromatography-Mass Spectrometry (GC-MS) | Offered significantly improved specificity over immunoassays by separating steroids based on their physicochemical properties before detection.[2][3][4] The first on-line chromatography/mass spectrometry methods for hormone analysis date to the 1960s.[2][4] |

| 1970s | Introduction of Deuterated Steroids as Internal Standards for GC-MS | The use of stable isotope-labeled internal standards, including deuterated steroids, allowed for more accurate quantification by correcting for analyte loss during sample preparation and analysis.[5] |

| 1980s | Advancements in GC-MS and Synthesis of a Wider Range of Deuterated Steroids | Further refinements in GC-MS technology and synthetic chemistry expanded the panel of steroids that could be accurately measured. Fast Atom Bombardment (FAB) mass spectrometry also emerged as a technique for analyzing conjugated steroids.[2][4] |

| 1990s-Present | Rise of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to analyze a broad spectrum of steroids in a single run with minimal sample preparation.[1][2][4] The use of deuterated internal standards is integral to the success of this technique. |

The Cornerstone of Accuracy: The Role of Deuterated Internal Standards

The principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated analog of the target steroid is added to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the endogenous steroid, it experiences the same losses during extraction, purification, and ionization. The mass spectrometer, however, can differentiate between the analyte and the heavier, deuterated standard. By measuring the ratio of the endogenous steroid to the deuterated internal standard, a highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural variations.[6][7]

Quantitative Impact of Deuterated Standards

The use of deuterated internal standards has a profound and measurable impact on the quality of analytical data. The following tables summarize the improvements in key validation parameters for LC-MS/MS-based steroid analysis.

Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Steroid Hormones using LC-MS/MS with Deuterated Internal Standards

| Steroid Hormone | LLOQ (ng/mL) | Matrix | Reference |

| Testosterone (B1683101) | 0.01 | Serum | [8] |

| Dihydrotestosterone | 0.05 | Serum | [8] |

| Estradiol | 0.0025 | Serum | [8] |

| Estrone | 0.0015 | Serum | [8] |

| Cortisol | 1.0 | Serum | [9] |

| 11-Deoxycortisol | 0.01 | Serum | [9] |

| Progesterone | 0.02 | Serum | [10] |

| Androstenedione | 0.03 | Serum | [10] |

Table 2: Improvement in Accuracy and Precision with Deuterated Internal Standards in LC-MS/MS Analysis

| Analyte | Method | Accuracy (%) | Inter-Assay Precision (%CV) | Reference |

| Testosterone | With Deuterated IS | 93-110 | <15 | [8] |

| Estradiol | With Deuterated IS | 93-110 | <15 | [8] |

| Cortisol | With Deuterated IS | 86.4-115.0 | <15 | [11] |

| Progesterone | With Deuterated IS | 86.4-115.0 | <15 | [11] |

| Multiple Steroids | With Deuterated IS | 98.4-113.4 | <10.6 | [10] |

Synthesis of Deuterated Steroids: From Early Methods to Modern Strategies

The availability of high-purity deuterated steroid standards is contingent on robust and well-characterized synthetic methodologies. Over the decades, the approaches to introducing deuterium (B1214612) into the steroid backbone have evolved significantly.

Early Synthetic Approaches

Early methods for preparing deuterated steroids often involved straightforward chemical reactions such as base-catalyzed hydrogen-deuterium exchange or reductive deuteration.[12]

Modern Synthetic Strategies

Contemporary synthetic chemistry offers more precise control over the location and number of deuterium atoms incorporated into the steroid molecule. These methods often involve multi-step syntheses using deuterated starting materials or reagents.[7]

Detailed Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of deuterated testosterone and cortisol, compiled from established methodologies.

Protocol 1: Synthesis of Deuterated Testosterone (e.g., d3-Testosterone)

This protocol describes a general approach for the synthesis of 17-methyl-d3-testosterone.

Materials:

-

Deuterium-labeled methyl magnesium iodide (CD3MgI)

-

Anhydrous diethyl ether

-

Aluminum isopropoxide

-

Toluene

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Grignard Reaction:

-

Dissolve dehydroepiandrosterone in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of deuterium-labeled methyl magnesium iodide in diethyl ether to the stirred DHEA solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 17-methyl-d3-androst-5-ene-3β,17β-diol.

-